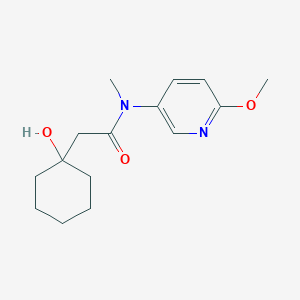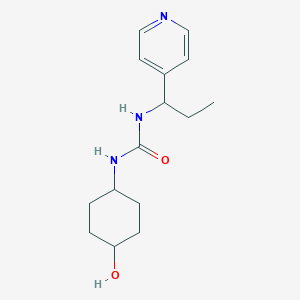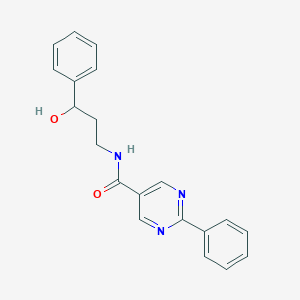![molecular formula C14H15ClN2O4 B6640355 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol](/img/structure/B6640355.png)
1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol, also known as CL-316243, is a selective β3-adrenoceptor agonist that has been extensively studied for its potential therapeutic applications in obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol selectively activates β3-adrenoceptors, which are predominantly expressed in adipose tissue, skeletal muscle, and liver. Upon activation, β3-adrenoceptors stimulate the production of cyclic AMP (cAMP) within the cells, which in turn activates protein kinase A (PKA) and leads to the phosphorylation of various downstream targets. The net effect of β3-adrenoceptor activation is the stimulation of lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has been shown to have a number of biochemical and physiological effects in various tissues. In adipose tissue, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol stimulates lipolysis and increases the release of free fatty acids. In skeletal muscle, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol increases glucose uptake and enhances insulin sensitivity. In liver, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol increases glucose uptake and reduces hepatic glucose production. 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has also been shown to increase energy expenditure and reduce body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol is its selectivity for β3-adrenoceptors, which allows for the specific activation of this receptor subtype without affecting other adrenoceptor subtypes. This selectivity also allows for the investigation of the physiological and pharmacological roles of β3-adrenoceptors in various tissues. However, 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has some limitations in lab experiments, including its relatively short half-life and the need for high doses to achieve maximal effects.
Orientations Futures
There are several future directions for the study of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol. One area of interest is the potential therapeutic applications of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol in obesity, diabetes, and other metabolic disorders. Another area of interest is the investigation of the downstream targets of β3-adrenoceptor activation, including the identification of novel signaling pathways and the characterization of the physiological and pharmacological roles of these targets. Additionally, there is a need for the development of more potent and selective β3-adrenoceptor agonists that can be used as therapeutic agents in the clinic.
Méthodes De Synthèse
The synthesis of 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol involves the reaction of 2-chloro-5-nitrobenzylamine with furan-2-carbaldehyde in the presence of a reducing agent and a base to yield the intermediate 1-[(2-chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)ethanol. The final product is obtained by the oxidation of the intermediate with a mild oxidizing agent.
Applications De Recherche Scientifique
1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has been widely used as a tool compound in scientific research to investigate the physiological and pharmacological roles of β3-adrenoceptors. It has been shown to activate β3-adrenoceptors in adipose tissue, skeletal muscle, and liver, leading to increased thermogenesis, lipolysis, and glucose uptake. 1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol has also been used to study the effects of β3-adrenoceptor activation on insulin sensitivity, glucose metabolism, and energy expenditure.
Propriétés
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-14(18,13-3-2-6-21-13)9-16-8-10-7-11(17(19)20)4-5-12(10)15/h2-7,16,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIDDCFTJJUHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=C(C=CC(=C1)[N+](=O)[O-])Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methylamino]-2-(furan-2-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,6-Difluorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640285.png)

![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)

![(5-Chloropyridin-2-yl)-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B6640314.png)
![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![1-benzyl-N-[(2-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B6640326.png)

![2-[[[1-(2-Phenylethyl)piperidin-4-yl]amino]methyl]cyclopentan-1-ol](/img/structure/B6640338.png)

![3-[(5-Bromothiophen-3-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640354.png)

